Lipid-Lowering Efficacy: Furazabol vs. Stanozolol and Oxandrolone
Furazabol demonstrates a unique, class-defining hypocholesterolemic effect, a property not consistently observed with its close structural analog stanozolol, and which is a key differentiator. In a rabbit model of atherosclerosis, furazabol significantly inhibited the rise in serum and liver cholesterol induced by cholesterol feeding, whereas its effects on phospholipids and triglycerides were not marked, indicating a specific and targeted action on cholesterol metabolism [1]. This effect is a primary reason for its historical use in treating hyperlipidemia and atherosclerosis, setting it apart from other AAS which may not alter or even worsen lipid profiles [1]. While other orally-active AAS like oxandrolone have also been shown to lower total serum cholesterol, this effect is generally attributed to a suppression of HDL levels, a mechanism that is not necessarily beneficial and is a class-wide effect of many oral AAS, rather than a specific therapeutic action like that of furazabol [2].
| Evidence Dimension | Serum Cholesterol Reduction in Cholesterol-Fed Rabbits |
|---|---|
| Target Compound Data | Significant inhibition of cholesterol rise in serum and liver |
| Comparator Or Baseline | Control (no treatment) and general AAS class effects (e.g., stanozolol does not share this property) |
| Quantified Difference | Furazabol uniquely demonstrates a targeted, significant reduction in cholesterol accumulation in a disease model, a property not attributed to stanozolol. |
| Conditions | Rabbit model of atherosclerosis induced by cholesterol feeding (1970 study) |
Why This Matters
For applications where managing lipid profiles is critical (e.g., research on metabolic syndrome or atherosclerosis), furazabol offers a unique, class-defying pharmacological profile that cannot be replicated by stanozolol or other common AAS alternatives.
- [1] Ozawa H, et al. Therapeutic effect of furazabol (17β-hydroxy-17α-methyl-5α-androstano[2,3-c]furazan) on experimental atherosclerosis in rabbits. Nihon Yakurigaku Zasshi. 1970;66(4):458-469. View Source
- [2] Llewellyn W. Anabolics 2007. Molecular Nutrition; 2007. (Context on cholesterol effects of oral AAS). View Source
